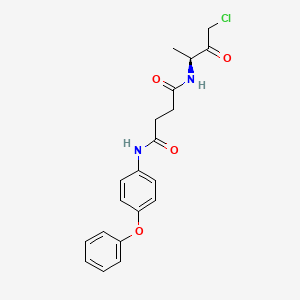

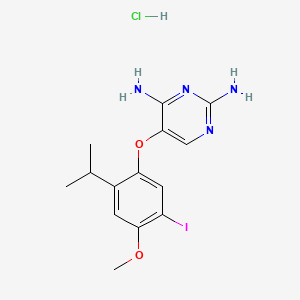

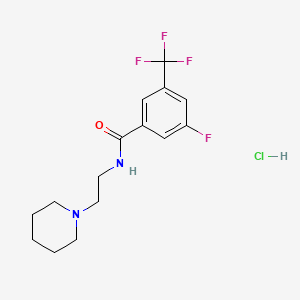

N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

E3 Ligase Ligand-Linker Conjugates 19 is a degron-linker. The PROTAC linker is bound lo at least one targeting ligand.

Applications De Recherche Scientifique

PROTAC Synthesis

Thalidomide-O-amido-C4-NH2: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker. This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce protein degradation . PROTACs represent a significant advancement in targeted therapy, as they can selectively degrade pathological proteins.

Cancer Therapeutics

As an intermediate in the synthesis of heterobifunctional PROTAC BET degraders, Thalidomide-O-amido-C4-NH2 targets the bromodomain and extra-terminal (BET) family proteins. These proteins are epigenetic “readers” that play a crucial role in gene transcription regulation and are considered attractive therapeutic targets for cancer .

Epigenetic Research

The compound’s role in targeting BET proteins also extends to epigenetic research. By affecting the function of BET proteins, researchers can study the epigenetic mechanisms that contribute to various diseases, including cancer, and potentially discover new therapeutic approaches .

Molecular Glues

Thalidomide-O-amido-C4-NH2: can act as a molecular glue. Molecular glues are small molecules that can induce novel protein-protein interactions, leading to the ubiquitination and subsequent degradation of target proteins. This has implications for drug discovery and the development of new therapeutic agents .

Protein-Protein Interaction Studies

The compound serves as a tool for studying protein-protein interactions, particularly those involving ubiquitin ligases like cereblon. Understanding these interactions is vital for the development of drugs that can modulate these pathways .

Neurodegenerative Disease Research

Thalidomide derivatives have been studied for their potential in treating neurodegenerative diseases. While Thalidomide-O-amido-C4-NH2 specifically has not been directly linked to this application, its role in protein degradation could be relevant for the clearance of misfolded proteins associated with diseases like Alzheimer’s .

Inflammatory Disease Modulation

Thalidomide and its analogs have anti-inflammatory properties. Research into compounds like Thalidomide-O-amido-C4-NH2 could lead to new treatments for inflammatory diseases by modulating the immune response .

Drug Formulation and Solubility

The salt forms of Thalidomide-O-amido-C4-NH2 , such as the hydrochloride and TFA (trifluoroacetate) versions, have enhanced water solubility and stability, which is beneficial for drug formulation and delivery .

Propriétés

IUPAC Name |

N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O6/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMVDDVEZUNCJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)

![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)